molecular formula C17H21FN2O4 B2908420 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899734-12-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2908420
CAS No.: 899734-12-4
M. Wt: 336.363
InChI Key: HHRXLPKMDQZHKU-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is an oxalamide derivative characterized by a unique spirocyclic ether moiety (1,4-dioxaspiro[4.4]nonane) attached via a methylene bridge to one nitrogen atom of the oxalamide core, while the other nitrogen is substituted with a 4-fluorobenzyl group.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXLPKMDQZHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a dioxaspiro framework, which contributes to its stability and potential interactions with biological targets. The oxalamide functional group is significant for its ability to form hydrogen bonds, enhancing its binding affinity to various biomolecules.

Property Value
Molecular FormulaC17H22N2O4
Molecular Weight318.37 g/mol
CAS Number899963-17-8
StructureChemical Structure

Preliminary studies suggest that this compound may interact with specific receptors in the body, potentially acting as an agonist or antagonist depending on the target. The spirocyclic structure allows for unique binding capabilities, which can lead to modulation of various biological pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antinociceptive Activity : Some derivatives have shown significant pain-relieving effects in animal models, suggesting that this compound may have potential as an analgesic agent.
  • Neuroprotective Properties : Studies on related compounds indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Selective Receptor Interaction : There is evidence suggesting that this compound may selectively interact with serotonin receptors (5-HT1A), which could have implications for mood disorders and anxiety treatment.

Study 1: Antinociceptive Effects

In a study examining the antinociceptive properties of related compounds, it was found that certain derivatives exhibited significant activity in the mouse formalin test, indicating their potential as pain management therapeutics. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of spirocyclic compounds indicated that specific derivatives could cross the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Activity Selectivity
N1-(1,4-dioxaspiro[4.5]decane derivative5-HT1A AgonistModerate
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideNeuroprotectiveHigh
N1-(1,4-dioxaspiro[4.5]decane derivativeAntinociceptiveHigh

Comparison with Similar Compounds

Structural Features and Activity

  • Spirocyclic vs. Rigid structures often improve pharmacokinetic profiles .
  • Fluorinated Aromatic Groups: The 4-fluorobenzyl group may increase metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., Compound 16’s hydroxybenzoyl group). Fluorination is a common strategy to modulate drug-like properties .
  • Heterocyclic vs. Simple Alkyl Chains : Compounds like S336 (pyridyl ethyl) and Compound 13 (thiazolyl-piperidinyl) demonstrate that heterocyclic substituents enhance specificity for biological targets (e.g., taste receptors or viral proteins) .

Regulatory and Application Differences

  • Flavoring Agents: S336 and FAO/WHO No. 1769 are approved for food use, highlighting the role of methoxy and pyridyl groups in umami enhancement .
  • Therapeutic Candidates : Antiviral oxalamides (e.g., Compound 13) prioritize heterocyclic and chlorophenyl groups for target engagement, underscoring structure-activity relationship (SAR) diversity .

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